molecular formula C8H3Br3F2O B13676823 2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one

2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one

Cat. No.: B13676823
M. Wt: 392.82 g/mol
InChI Key: YXDZYNCKOGAXDA-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H2Br3F2O This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the bromination of 1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2-bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(2,5-difluorophenyl)ethan-1-one: Lacks the additional bromine atoms, resulting in different reactivity and properties.

    2-Bromo-1-(3,4-difluorophenyl)ethan-1-one: Different substitution pattern on the phenyl ring, leading to variations in chemical behavior.

    2-Bromo-1-(3,5-difluorophenyl)ethan-1-one: Another isomer with distinct properties due to the position of the fluorine atoms.

Uniqueness

2-Bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethan-1-one is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of bromine and fluorine atoms on the phenyl ring imparts distinct properties that can be advantageous in various applications.

Properties

Molecular Formula

C8H3Br3F2O

Molecular Weight

392.82 g/mol

IUPAC Name

2-bromo-1-(2,5-dibromo-3,6-difluorophenyl)ethanone

InChI

InChI=1S/C8H3Br3F2O/c9-2-5(14)6-7(11)4(12)1-3(10)8(6)13/h1H,2H2

InChI Key

YXDZYNCKOGAXDA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(=O)CBr)Br)F

Origin of Product

United States

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